REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].F[C:5]1[CH:19]=[CH:18][C:8]([C:9]([C:11]2[S:15][C:14](=[O:16])[NH:13][C:12]=2[CH3:17])=[O:10])=[CH:7][CH:6]=1>C(O)C>[CH3:1][N:2]([CH3:3])[C:5]1[CH:19]=[CH:18][C:8]([C:9]([C:11]2[S:15][C:14](=[O:16])[NH:13][C:12]=2[CH3:17])=[O:10])=[CH:7][CH:6]=1
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
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4.7 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C(=O)C2=C(NC(S2)=O)C)C=C1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
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The mixture was stirred in a sealed stainless steel vessel at 120° C. for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to ambient temperature the solvent and excess dimethylamino
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Type
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CUSTOM
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Details
|
was evaporated
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Type
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CUSTOM
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Details
|
The residue was recrystallized twice from ethanol
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Reaction Time |
16 h |
Name
|
|
Type
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product
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Smiles
|
CN(C1=CC=C(C(=O)C2=C(NC(S2)=O)C)C=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |